6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group attached to the sixth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Tetrahydroquinolines, in general, have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .
Mode of Action
The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
The synthesis of tetrahydroquinolines involves cascade reactions that are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed based on this process .
Result of Action
Tetrahydroquinolines are known for their notable biological activity and are a key structural motif in pharmaceutical agents .
Action Environment
The synthesis of tetrahydroquinolines involves a three-component cascade reaction that could potentially be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline can be achieved through several methods One common approach involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of aniline derivatives with ketones or aldehydes in the presence of an acid catalyst can lead to the formation of tetrahydroquinoline derivatives
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the tert-butyl group, resulting in different chemical and biological properties.
6-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
6-Ethyl-1,2,3,4-tetrahydroquinoline:
The presence of the tert-butyl group in this compound imparts unique steric and electronic effects, making it distinct from its analogs and influencing its reactivity and applications.
Properties
IUPAC Name |
6-tert-butyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAEQKDQXZBLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996862 | |
Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75413-98-8 | |
Record name | 6-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75413-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075413988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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